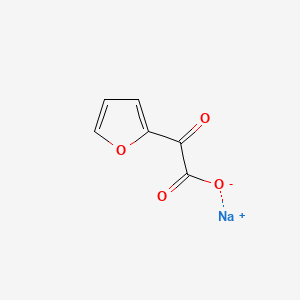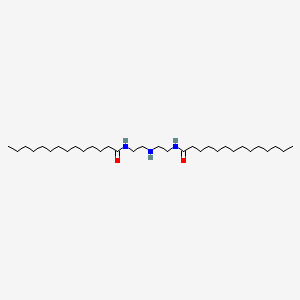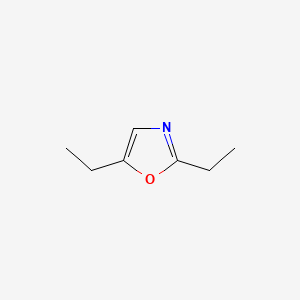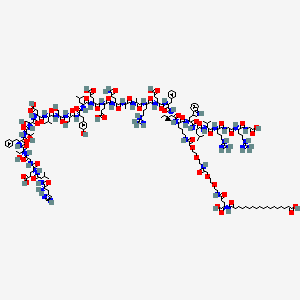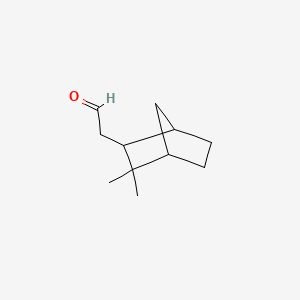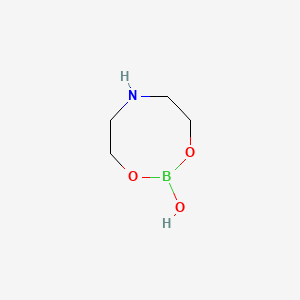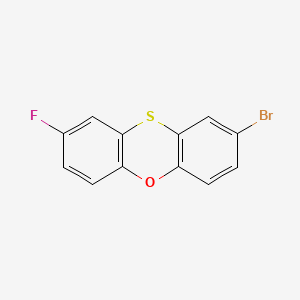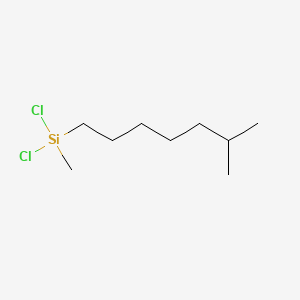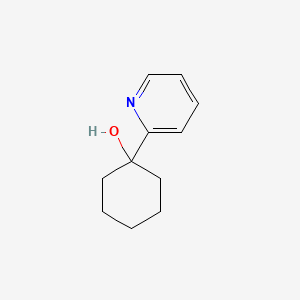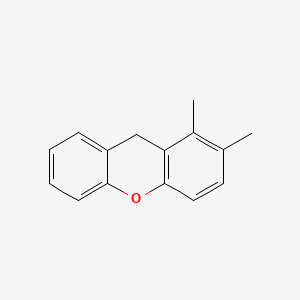
Dimethyl-9H-xanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-9H-xanthene, also known as 9,9-Dimethylxanthene, is a heterocyclic organic compound with the molecular formula C15H14O. It is characterized by a xanthene core structure with two methyl groups attached at the 9th position. This compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the xanthene core with dimethyl substitution at the 9th position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
化学反应分析
Types of Reactions: Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene compounds.
科学研究应用
Dimethyl-9H-xanthene has a wide range of applications in scientific research:
作用机制
The mechanism of action of Dimethyl-9H-xanthene in biological systems involves its interaction with cellular components. It can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce oxidative stress, leading to cell damage or apoptosis. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
相似化合物的比较
Xanthone: Shares the xanthene core but lacks the dimethyl substitution.
Dihydroxanthene: A reduced form of xanthene with hydroxyl groups.
Xantphos: A derivative with diphenylphosphino groups attached
Uniqueness: Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility in organic solvents, and ability to participate in diverse chemical reactions make it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
40522-91-6 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC 名称 |
1,2-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI 键 |
PQPVYEDTTQIKIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


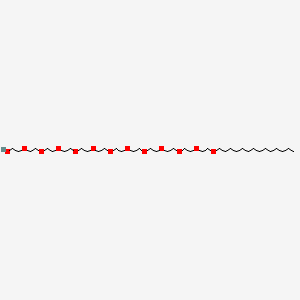

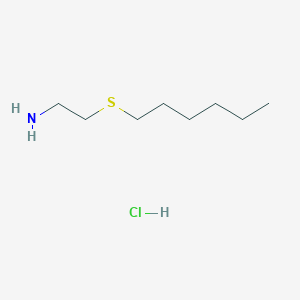

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
